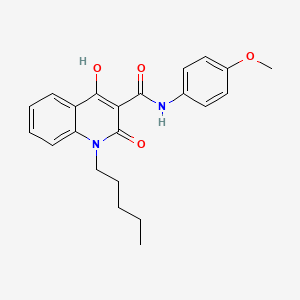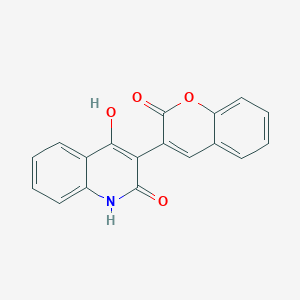
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic effects. This molecule belongs to the class of compounds known as quinolines, which are known for their diverse biological activities. CT-3 has been found to exhibit promising anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that this molecule interacts with the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating many physiological processes, including inflammation, pain, and neuroprotection. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding may contribute to the anti-inflammatory, analgesic, and neuroprotective effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this molecule inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory, analgesic, and neuroprotective effects. These effects make 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of new drugs based on the structure of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This molecule has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand how this molecule interacts with the endocannabinoid system and other signaling pathways. Additionally, studies are needed to investigate the potential side effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and to optimize the synthesis method to yield higher purity and better yields.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 3-quinolinecarboxylic acid, followed by the addition of pentylamine and acetic anhydride. The resulting product is then hydrolyzed to yield 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This synthesis method has been optimized to yield high purity 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide with good yields.
Applications De Recherche Scientifique
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits potent anti-inflammatory effects both in vitro and in vivo. This molecule has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit analgesic effects in animal models of pain. This molecule has been shown to reduce pain sensitivity in a dose-dependent manner, making it a potential candidate for the development of new pain medications. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. This molecule has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-15-10-12-16(28-2)13-11-15/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMUUGLTWFMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)



![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)


![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)




